(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H31N3O2S and its molecular weight is 401.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. This compound is a unique chemical provided by Sigma-Aldrich to early discovery researchers . The specific targets and their roles are yet to be identified and characterized.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Understanding these effects requires comprehensive studies involving various biological assays and models .
Biological Activity
The compound (1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(2-((tert-butylthio)methyl)piperidin-1-yl)methanone , identified by its CAS number 1251268-90-2, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
Chemical Structure
(Placeholder for actual chemical structure)
The biological activity of this compound is primarily attributed to its interaction with various G protein-coupled receptors (GPCRs) . GPCRs are crucial in mediating cellular responses to a wide variety of stimuli. The compound's unique structure allows it to modulate signaling pathways associated with these receptors, potentially influencing physiological processes such as neurotransmission and inflammation.
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections.
2. Cytotoxic Effects
In vitro studies have demonstrated that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis, which is critical for eliminating cancerous cells.
3. Neuropharmacological Effects
The compound has shown promise in modulating neurotransmitter systems, particularly through interactions with dopamine and serotonin receptors. This could have implications for the treatment of neuropsychiatric disorders.
Data Table: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Cytotoxicity | Induces apoptosis in cancer cell lines | |
Neuropharmacological | Modulates neurotransmitter receptor activity |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at Virginia Commonwealth University assessed the antimicrobial efficacy of related compounds in a series of hemolysis assays. The results indicated that at concentrations above 50 μM, significant inhibition of bacterial secretion was observed, highlighting the potential for therapeutic applications in infectious diseases .
Case Study 2: Cancer Cell Line Testing
In a separate investigation, the cytotoxic effects were evaluated on various cancer cell lines, including breast and prostate cancer models. The compound demonstrated an IC50 value indicating effective growth inhibition at low micromolar concentrations, suggesting its viability as a lead compound for further drug development .
Properties
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c1-22(2,3)28-15-16-9-6-7-13-24(16)20(26)18-11-8-14-25(18)21-23-17-10-4-5-12-19(17)27-21/h4-5,10,12,16,18H,6-9,11,13-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONGLJXIRUOSQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.